molecular formula C16H14N4O7S2 B11629718 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

Cat. No.: B11629718
M. Wt: 438.4 g/mol
InChI Key: XMPJWFBCGCXRKF-UHFFFAOYSA-N
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Description

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their antibacterial properties and are widely used in medicinal chemistry. The structure of this compound includes a sulfonamide group, a nitrobenzene moiety, and an oxazole ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chloride in the presence of a base such as pyridine. The final step involves the nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The antibacterial activity of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound binds to the active site of the enzyme, preventing the formation of dihydropteroate and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a nitrobenzene moiety and an oxazole ring, which are not commonly found together in other sulfonamides. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H14N4O7S2

Molecular Weight

438.4 g/mol

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C16H14N4O7S2/c1-11-10-16(17-27-11)19-28(23,24)13-8-6-12(7-9-13)18-29(25,26)15-5-3-2-4-14(15)20(21)22/h2-10,18H,1H3,(H,17,19)

InChI Key

XMPJWFBCGCXRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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